

Advanced Technical Guide & Safety Data Profiling: 5-Chloropyridin-3-yl Trifluoromethanesulfonate

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Compound of Interest

Compound Name:	5-Chloropyridin-3-yl trifluoromethanesulfonate
CAS No.:	150145-19-0
Cat. No.:	B3395105

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Executive Summary

In modern drug discovery and Active Pharmaceutical Ingredient (API) synthesis, the construction of highly functionalized heteroaromatics requires reagents that offer precise, predictable reactivity. **5-Chloropyridin-3-yl trifluoromethanesulfonate** (CAS: 150145-19-0) emerges as a privileged electrophilic building block. As a Senior Application Scientist, I approach this compound not just as a chemical reagent, but as a highly tuned system of orthogonal reactivity. The triflate (-OTf) group at the 3-position provides an exceptional handle for palladium-catalyzed cross-coupling, while the chloride at the 5-position remains intentionally inert for downstream functionalization.

However, the very structural features that make this molecule synthetically powerful also dictate strict handling, storage, and safety protocols. This guide synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, and field-proven experimental methodologies required to deploy this reagent safely and effectively.

Physicochemical Profiling & Structural Causality

The reactivity of **5-chloropyridin-3-yl trifluoromethanesulfonate** is governed by the extreme electron-withdrawing nature of the trifluoromethyl (-CF₃) group. When the C-O bond is cleaved, the resulting trifluoromethanesulfonate anion is heavily resonance-stabilized, making it a "superb" leaving group—often

to

times more reactive than corresponding tosylates.

This electronic property dictates both its synthetic utility and its primary mode of degradation. The strong electrophilicity of the carbon attached to the triflate makes it highly susceptible to nucleophilic attack, not only by desired catalysts but also by atmospheric moisture[1].

Table 1: Physicochemical Properties

Property	Value / Description
Chemical Name	5-Chloropyridin-3-yl trifluoromethanesulfonate
CAS Registry Number	150145-19-0[2]
Molecular Formula	C ₆ H ₃ ClF ₃ NO ₃ S[3]
Molecular Weight	261.60 g/mol
Storage Conditions	2-8°C, strictly inert atmosphere (Argon/N ₂)[3]
Reactivity Profile	Highly moisture-sensitive, potent electrophile

Safety Data Sheet (SDS) & Hazard Mitigation

Standard handling of pyridyl triflates requires rigorous adherence to GHS safety protocols due to their aggressive hydrolysis pathways. Exposure to ambient humidity causes the triflate to hydrolyze, yielding 5-chloro-3-pyridinol (an inactive byproduct) and releasing stoichiometric amounts of trifluoromethanesulfonic acid (triflic acid)[1].

Triflic acid is a superacid (

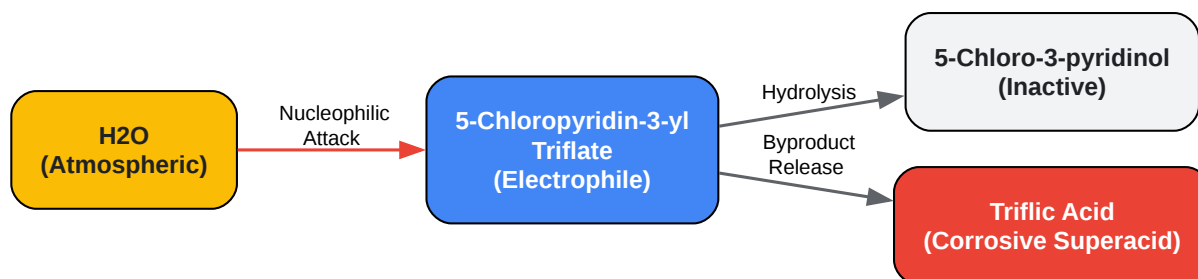
). Its formation in situ transforms a standard chemical spill into a severe corrosive hazard capable of causing immediate tissue necrosis and respiratory damage.

Table 2: GHS Hazard Profile

Hazard Class	Hazard Statement	Precautionary Measures
Acute Toxicity (Oral)	H302: Harmful if swallowed[3]	P264, P270, P301+P312
Skin Corrosion/Irritation	H315: Causes severe skin irritation/burns	P280, P302+P352
Serious Eye Damage	H318: Causes serious eye damage[3]	P305+P351+P338, P310
STOT (Single Exposure)	H335: May cause respiratory irritation	P261, P271, P304+P340

Degradation Pathway Visualization

To understand the causality behind the strict "Inert Atmosphere" storage requirement, we must map the hydrolysis pathway.



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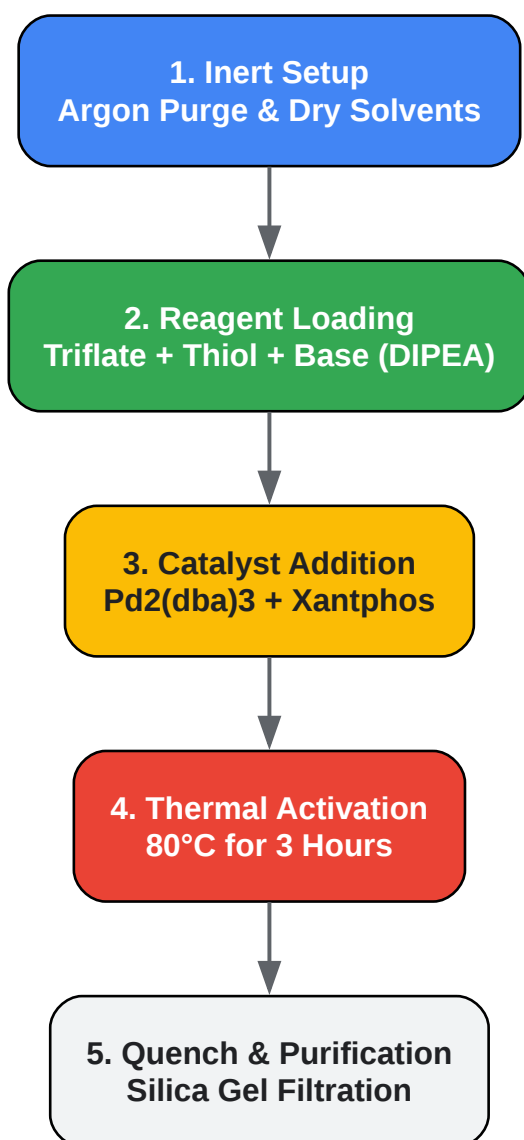
Fig 1. Hydrolysis degradation pathway of pyridyl triflates upon moisture exposure.

Emergency Response (Self-Validating Protocol): If a spill occurs and white fuming is observed, this is a self-validating indicator that atmospheric moisture has triggered triflic acid formation. Evacuate the immediate area, ensure local exhaust ventilation is active, and neutralize the spill with a dry, mildly basic absorbent (e.g., sodium bicarbonate) before mechanical cleanup.

Application in Synthesis: Palladium-Catalyzed Cross-Coupling

The primary application of **5-chloropyridin-3-yl trifluoromethanesulfonate** is its use as a substrate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Stille).

The Principle of Chemoselectivity: Why synthesize the triflate instead of using a simple dihalopyridine? The oxidative addition of Palladium(0) into a C-OTf bond is kinetically much faster than into a C-Cl bond. This allows a chemist to selectively couple a nucleophile at the 3-position, leaving the 5-chloro group completely untouched for later, orthogonal reactions. A classic example is the C-S cross-coupling to yield 3-(benzylsulfanyl)-5-chloropyridine[2].



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Fig 2. Step-by-step workflow for the Pd-catalyzed C-S cross-coupling of the triflate.

Step-by-Step Experimental Methodology

The following is a field-proven, self-validating protocol for the chemoselective C-S cross-coupling of **5-chloropyridin-3-yl trifluoromethanesulfonate** with phenylmethanethiol, utilizing a Pd/Xantphos catalyst system[4].

Mechanistic Rationale for Reagent Selection

- Xantphos Ligand: Selected for its wide bite angle, which heavily favors the reductive elimination step in C-S bond formation, preventing the strongly coordinating thiol from poisoning the palladium catalyst.
- DIPEA (Base): N,N-diisopropylethylamine is required to neutralize the triflic acid generated during the catalytic cycle. Without it, the local pH drops, halting the catalytic cycle and degrading the starting material.

Procedure

- Preparation: Flame-dry a Schlenk flask and backfill with Argon (3 cycles) to ensure a strictly anhydrous environment. Moisture exclusion is critical to prevent the hydrolysis pathway outlined in Section 3.
- Reagent Loading: Dissolve **5-chloropyridin-3-yl trifluoromethanesulfonate** (1.73 g, ~6.6 mmol) in anhydrous toluene (15 mL)[4].
- Nucleophile & Base Addition: Add phenylmethanethiol (861 mg) and N,N-diisopropylethylamine (1.88 g) to the solution[4].
- Catalyst Introduction: Add tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 121 mg) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 153 mg)[4].
- Reaction Execution: Heat the mixture to 80°C under continuous stirring and an argon atmosphere for 3 hours[4].
 - Self-Validation Check: The reaction mixture will typically transition from a dark purple/red (due to $\text{Pd}_2(\text{dba})_3$) to a homogeneous yellow/orange as the active Pd(0)-Xantphos species enters the catalytic cycle.
- Workup: Cool the reaction to room temperature. Filter the crude mixture directly through a pad of silica gel to remove the precipitated palladium black and DIPEA-triflate salts[4]. Concentrate the filtrate under reduced pressure for subsequent isolation via column chromatography.

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